molecular formula C13H20ClNO B1489415 Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 2098134-75-7

Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1489415
CAS RN: 2098134-75-7
M. Wt: 241.76 g/mol
InChI Key: DBAODJYJVGEDEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclopentyl(3-methoxyphenyl)methanamine consists of a cyclopentyl group (a five-membered ring), a methoxyphenyl group (a benzene ring with a methoxy group), and a methanamine group (a single carbon with an attached amine group) .


Physical And Chemical Properties Analysis

Cyclopentyl(3-methoxyphenyl)methanamine has a predicted boiling point of 318.2±25.0 °C and a predicted density of 1.050±0.06 g/cm3 . The pKa is predicted to be 9.33±0.10 .

Scientific Research Applications

Analytical Method Development

One study focused on the characterization and analytical profiling of psychoactive arylcyclohexylamines, which share structural similarities with Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride. These compounds were identified and analyzed using various techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography with mass spectrometry. This research highlights the importance of advanced analytical methods for identifying and quantifying novel research chemicals in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Chemical Analysis

Research on the synthesis and characterization of new compounds is crucial for expanding the chemical space and understanding the properties of novel materials. Studies have described the synthesis of various derivatives and analogs, exploring their chemical properties and potential applications. For instance, the synthesis of cyclopentenones and their crystal structure analysis reveals insights into the molecular configurations and potential reactivity of these compounds (Marjani, Mousavi, Arazi, Ashouri, Bourghani, & Rajabi, 2009).

Biological Evaluation

Another aspect of research involves evaluating the biological activities of compounds. For example, studies have investigated the antidepressant biochemical profile of novel bicyclic compounds, examining their neurochemical profile and predicting their therapeutic potential without the side effects common to traditional treatments (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).

Metabolism and Toxicological Detectability

Understanding the metabolism and detectability of new psychoactive substances is essential for drug safety and forensic analysis. Research has elucidated the metabolic fate of Methoxetamine (MXE), a ketamine analog, identifying its metabolites in rat and human urine. This information is crucial for developing screening approaches for the detection of such compounds in biological samples, highlighting the importance of metabolic studies in drug development and forensic toxicology (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).

properties

IUPAC Name

cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAODJYJVGEDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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